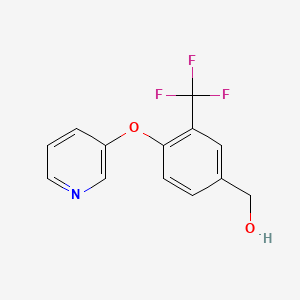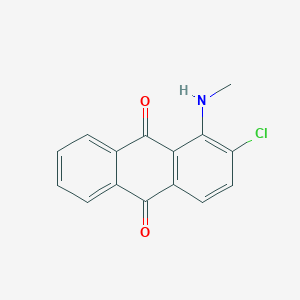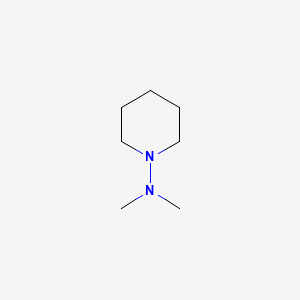![molecular formula C15H14ClNO2S B8696684 methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate](/img/structure/B8696684.png)
methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate is an organic compound that belongs to the class of benzoates It features a benzoate ester functional group and a thioether linkage, which connects a 2-amino-4-chlorophenyl group to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-chlorothiophenol and methyl 2-bromobenzoate.
Thioether Formation: The key step involves the formation of the thioether linkage. This is achieved by reacting 2-amino-4-chlorothiophenol with methyl 2-bromobenzoate in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the thioether bond.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry techniques may also be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(((2-amino-4-fluorophenyl)thio)methyl)benzoate
- Methyl 2-(((2-amino-4-bromophenyl)thio)methyl)benzoate
- Methyl 2-(((2-amino-4-iodophenyl)thio)methyl)benzoate
Uniqueness
methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the chlorine atom can affect the compound’s electronic properties, making it distinct from its fluorinated, brominated, or iodinated analogs.
Properties
Molecular Formula |
C15H14ClNO2S |
|---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate |
InChI |
InChI=1S/C15H14ClNO2S/c1-19-15(18)12-5-3-2-4-10(12)9-20-14-7-6-11(16)8-13(14)17/h2-8H,9,17H2,1H3 |
InChI Key |
ACGPMSYYGIUVLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CSC2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


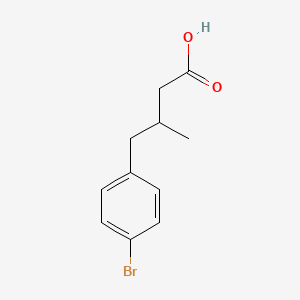
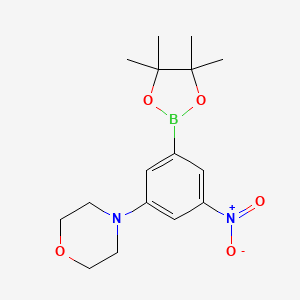
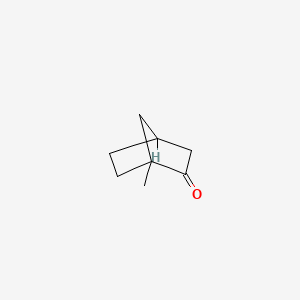
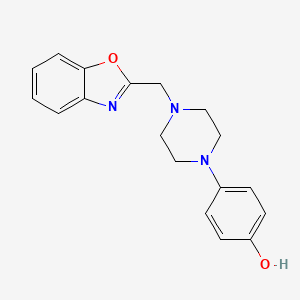
![3-([1,1'-Biphenyl]-4-YL)-2,3-dibromopropanoic acid](/img/structure/B8696644.png)
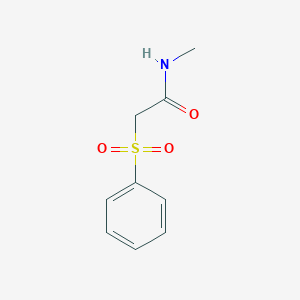
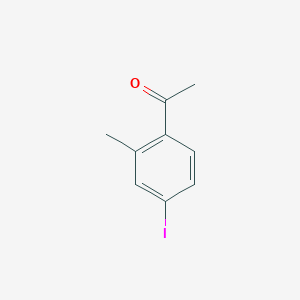
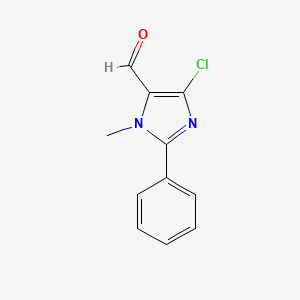
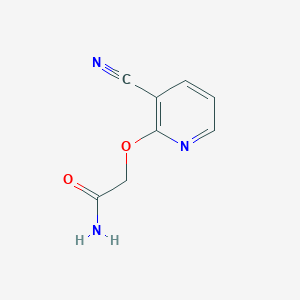
![5-Sulfanylidene-4-[2-(trifluoromethyl)phenyl]-1,2,4-triazolidin-3-one](/img/structure/B8696669.png)
